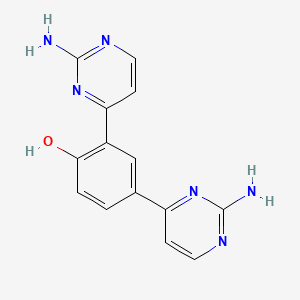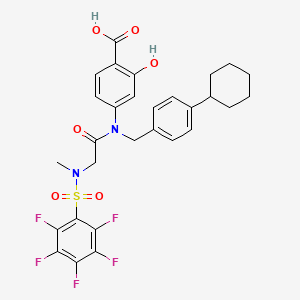
TMP269
概要
説明
TMP269は、クラスIIaヒストン脱アセチル化酵素(HDAC)の選択的阻害剤であり、特にHDAC4、HDAC5、HDAC7、およびHDAC9を標的としています。ヒストン脱アセチル化酵素は、ヒストンタンパク質からアセチル基を除去する酵素であり、ヒストンへのDNAのより緊密な巻きつきと遺伝子転写の抑制につながります。 This compoundは、特にがん治療と神経保護において、さまざまな科学研究アプリケーションで可能性を示しています .
科学的研究の応用
TMP269 has a wide range of scientific research applications:
Cancer Therapy: this compound has shown anti-proliferative and pro-apoptotic effects on acute myeloid leukemia (AML) cells. .
Neuroprotection: this compound has demonstrated protective effects on the central nervous system, particularly in models of cerebral ischemia/reperfusion injury. .
Antiviral Activity: this compound has been shown to inhibit the replication of rabies virus (RABV) by reducing viral titers and protein levels.
Other Applications: This compound is used as a tool compound to study the role of class IIa HDACs in various biological processes, including cell cycle regulation, DNA synthesis, and cell proliferation.
作用機序
TMP269は、クラスIIaヒストン脱アセチル化酵素(HDAC4、HDAC5、HDAC7、およびHDAC9)を選択的に阻害することによって効果を発揮します。これらの酵素を阻害することにより、this compoundはヒストンタンパク質からアセチル基の除去を防ぎ、クロマチン構造のアセチル化の増加と緩和につながります。その結果、遺伝子転写が活性化され、さまざまな細胞プロセスが調節されます。 This compoundは、脳由来神経栄養因子(BDNF)およびその他の神経栄養因子を含む経路を調節することが示されており、神経保護効果に貢献しています .
類似の化合物との比較
This compoundは、その選択性と効力のために、クラスIIa HDAC阻害剤の中でユニークです。類似の化合物には、以下のようなものがあります。
TMP195: 同様の阻害活性を持つもう1つの選択的クラスIIa HDAC阻害剤ですが、薬物動態特性が異なります。
LMK-235: がん研究で使用されているHDAC4とHDAC5の選択的阻害剤です。
This compoundは、HDAC4、HDAC5、HDAC7、およびHDAC9に対する高い選択性により、これらの酵素がさまざまな生物学的プロセスで果たす特定の役割を研究するための貴重なツールとなっています。
生化学分析
Biochemical Properties
TMP269 interacts with various enzymes and proteins. It is a selective class IIa histone deacetylase inhibitor . Histone deacetylases (HDACs) are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly, which prevents transcription . This compound’s inhibition of these enzymes plays a crucial role in its biochemical properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it significantly inhibits RABV replication at concentrations without significant cytotoxicity in a dose-dependent manner . This compound can also reduce the viral titers and protein levels of RABV at an early stage in the viral life cycle . In addition, it has anti-proliferative effects and induces additive apoptotic effects in combination with venetoclax in different AML cell lines .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits class IIa HDAC activity, which is crucial for its function . This inhibition affects gene expression, leading to changes in cellular function . For example, this compound treatment significantly downregulates immune-related pathways and autophagy-related genes after RABV infection .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the level of histone 2 acetylation increases 24 hours after this compound injection
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, different doses of this compound could reduce the infarct volume in a cerebral ischemia/reperfusion injury model . More detailed studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it plays a role in the MAPK signaling pathway, PI3K-AKT signaling pathway, and AMPK signaling pathway
準備方法
TMP269は、特定の試薬と条件を含む一連の化学反応によって合成されます次に、この化合物は、高速液体クロマトグラフィー(HPLC)や核磁気共鳴(NMR)分光法などの技術を用いて精製および特性評価されます .
化学反応の分析
TMP269は、次のようなさまざまな化学反応を起こします。
酸化と還元: this compoundは酸化還元反応に関与する可能性がありますが、これらの反応に関する具体的な詳細は限られています。
置換: この化合物は、特にトリフルオロメチル基とオキサジアゾール基を含む置換反応を起こす可能性があります。
一般的な試薬と条件: ジメチルスルホキシド(DMSO)やエタノールなどの試薬は、this compoundを含む反応で一般的に使用されます。 .
主な生成物: This compoundを含む反応から生成される主要な生成物は、修飾された官能基を持つ誘導体であり、この誘導体を使用して化合物の構造活性相関を研究することができます.
科学研究アプリケーション
This compoundは、幅広い科学研究アプリケーションを持っています。
がん治療: this compoundは、急性骨髄性白血病(AML)細胞に対して抗増殖およびアポトーシス誘導効果を示しました。 .
神経保護: this compoundは、特に脳虚血/再灌流傷害モデルにおいて、中枢神経系に対して保護効果を示しました。 .
抗ウイルス活性: this compoundは、ウイルス力価とタンパク質レベルを低下させることで、狂犬病ウイルス(RABV)の複製を阻害することが示されています。
その他のアプリケーション: This compoundは、細胞周期調節、DNA合成、細胞増殖など、さまざまな生物学的プロセスにおけるクラスIIa HDACの役割を研究するためのツール化合物として使用されます.
類似化合物との比較
TMP269 is unique among class IIa HDAC inhibitors due to its selectivity and potency. Similar compounds include:
TMP195: Another selective class IIa HDAC inhibitor with similar inhibitory activity but different pharmacokinetic properties.
LMK-235: A selective inhibitor of HDAC4 and HDAC5, used in cancer research.
This compound stands out due to its high selectivity for HDAC4, HDAC5, HDAC7, and HDAC9, making it a valuable tool for studying the specific roles of these enzymes in various biological processes.
特性
IUPAC Name |
N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N4O3S/c26-25(27,28)22-31-20(32-35-22)17-7-4-8-18(13-17)21(33)29-15-24(9-11-34-12-10-24)23-30-19(14-36-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORXBWNTEDOVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314890-29-3 | |
| Record name | TMP269 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B612095.png)
![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)

![3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B612100.png)




![(S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B612109.png)

